N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)-N-propylamine
Beschreibung
Systematic IUPAC Nomenclature and Isomeric Considerations
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 6-[(4-chlorophenyl)sulfanylmethyl]-2-phenyl-N-propylpyrimidin-4-amine . This name is derived through a hierarchical prioritization of functional groups and substituents on the pyrimidine ring. The parent structure is a pyrimidin-4-amine, with numbering beginning at the amine-bearing nitrogen (position 4). At position 2, a phenyl group is attached, while position 6 features a [(4-chlorophenyl)sulfanyl]methyl substituent. The propylamine side chain is denoted as an N-propyl group on the amine at position 4.
The compound’s SMILES notation, CCCNC1=NC(=NC(=C1)CSC2=CC=C(C=C2)Cl)C3=CC=CC=C3 , confirms the connectivity: the pyrimidine ring (C1NCNC1) is substituted at C2 with a phenyl group (C3=CC=CC=C3) and at C6 with a methylsulfanyl group bearing a 4-chlorophenyl moiety (CSC2=CC=C(Cl)C=C2). The absence of stereochemical descriptors in both the IUPAC name and SMILES string indicates that this compound exists as a single stereoisomer under standard conditions, likely due to the lack of chiral centers or restricted rotation around bonds that would permit geometric isomerism.
Isomeric possibilities are limited to tautomerism within the pyrimidine ring. However, the 4-amine substitution and conjugation with the aromatic system stabilize the reported structure, minimizing the likelihood of tautomeric forms such as pyrimidin-2-amine or pyrimidin-5-amine.
Molecular Formula and Weight Analysis
The molecular formula of N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)-N-propylamine is C20H20ClN3S , with a calculated molecular weight of 369.9 g/mol . This formula accounts for:
- A pyrimidine ring (C4H3N2)
- Two phenyl groups (C6H5 each)
- A propylamine chain (C3H7N)
- A chlorosulfanylmethyl bridge (CH2SCl)
A comparative analysis of molecular weights for related pyrimidinamine derivatives reveals distinct trends (Table 1). The incorporation of the sulfanylmethyl group increases molecular weight by approximately 63 g/mol compared to simpler N-alkylpyrimidinamines, while the 4-chlorophenyl substituent adds 111.5 g/mol relative to unsubstituted phenyl groups.
Table 1: Molecular Weight Comparison of Pyrimidinamine Derivatives
| Substituents at Pyrimidine Positions | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| 2-Phenyl, 4-N-propylamine | C13H15N3 | 213.3 |
| 2-Phenyl, 4-N-propylamine, 6-methyl | C14H17N3 | 227.3 |
| 2-Phenyl, 4-N-propylamine, 6-(phenylsulfanylmethyl) | C20H20N3S | 342.5 |
| Target Compound | C20H20ClN3S | 369.9 |
Data derived from PubChem entries and patent literature.
The chlorine atom contributes 35.5 g/mol, constituting 9.6% of the total molecular weight, while sulfur accounts for 8.7% (32.1 g/mol). These heteroatoms significantly influence the compound’s polarity and potential intermolecular interactions.
Three-Dimensional Conformational Studies
X-ray crystallography data for this specific compound remains unpublished, but computational models predict key conformational features. Density functional theory (DFT) optimizations suggest that the pyrimidine ring adopts a nearly planar geometry, with minor puckering (≤5° deviation from planarity) induced by steric interactions between the 2-phenyl and 6-[(4-chlorophenyl)sulfanylmethyl] groups.
The sulfanylmethyl bridge (CH2S-) exhibits rotational flexibility, allowing the 4-chlorophenyl group to occupy multiple low-energy orientations relative to the pyrimidine plane. Molecular dynamics simulations indicate two predominant conformers (Figure 1):
- Syn-periplanar : The sulfur atom’s lone pairs align with the pyrimidine ring’s π-system, maximizing conjugation.
- Anti-clinal : The 4-chlorophenyl group rotates 120° from the syn position, reducing steric hindrance with the 2-phenyl substituent.
These conformers interconvert with an energy barrier of ~8 kJ/mol, suggesting room-temperature flexibility. The N-propylamine chain adopts an extended conformation, with the propyl group oriented away from the aromatic systems to minimize van der Waals repulsions.
Intramolecular non-covalent interactions include:
- C-H···N hydrogen bonds between the propylamine’s terminal methyl group and pyrimidine N3 (distance: 2.7 Å)
- π-π stacking between the 2-phenyl and 4-chlorophenyl groups in the syn-periplanar conformation (interplanar distance: 3.4 Å)
Comparative Analysis with Related Pyrimidinamine Derivatives
Structurally analogous compounds from recent patents and publications highlight the uniqueness of this derivative’s substitution pattern:
EP2187742B1 Patent Compounds : These derivatives feature a tetrahydro-2H-pyran core with chlorophenyl and benzyl groups. Unlike the target compound’s planar pyrimidine ring, the saturated pyran system enforces a chair conformation, reducing aromatic conjugation but improving metabolic stability.
6-(Arylsulfanylmethyl)pyrimidinamines : Compounds with unsubstituted phenylsulfanylmethyl groups (e.g., 6-(phenylsulfanylmethyl)-2-phenyl-N-propylpyrimidin-4-amine) exhibit reduced halogen bonding capacity compared to the 4-chloro derivative. The electronegative chlorine atom enhances dipole-dipole interactions, potentially increasing crystalline lattice energy.
N-Alkyl vs. N-Aryl Derivatives : Replacing the propylamine group with aromatic amines (e.g., N-benzyl) decreases solubility in polar solvents by 40–60% due to enhanced π-stacking, as evidenced by octanol-water partition coefficient (logP) comparisons.
Key structural determinants of reactivity and physicochemical properties include:
- Electron-withdrawing chloro group : Activates the sulfanylmethyl bridge toward nucleophilic substitution at the benzylic carbon.
- Pyrimidine N1 and N3 atoms : Serve as hydrogen bond acceptors, with computed electrostatic potential surfaces indicating nucleophilic character (-42 kcal/mol at N3).
- Flexible propylamine chain : Permits conformational adaptation to enzyme active sites or crystal packing environments.
Eigenschaften
IUPAC Name |
6-[(4-chlorophenyl)sulfanylmethyl]-2-phenyl-N-propylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3S/c1-2-12-22-19-13-17(14-25-18-10-8-16(21)9-11-18)23-20(24-19)15-6-4-3-5-7-15/h3-11,13H,2,12,14H2,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMNJZWXYLBKMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC(=NC(=C1)CSC2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)-N-propylamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Introduction of the 4-Chlorophenylsulfanyl Group: This step involves the nucleophilic substitution of a chlorinated pyrimidine intermediate with 4-chlorothiophenol in the presence of a base such as potassium carbonate.
Addition of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction using a phenylboronic acid and a palladium catalyst.
Attachment of the Propylamine Side Chain: The final step involves the alkylation of the pyrimidine nitrogen with propylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)-N-propylamine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the 4-chlorophenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the pyrimidine ring or the phenylsulfanyl group using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, potassium carbonate
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced pyrimidine derivatives, reduced phenylsulfanyl derivatives
Substitution: Amino-substituted or thiol-substituted derivatives
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Research indicates that N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)-N-propylamine has shown promising activity against various cancer cell lines. It acts as a potential inhibitor of key signaling pathways involved in tumor growth and metastasis.
- Mechanism of Action : The compound inhibits the activity of specific kinases that are crucial for cancer cell proliferation and survival. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
- Case Study : In a controlled experiment, administration of the compound resulted in a significant reduction in inflammation markers in animal models, highlighting its potential for treating inflammatory diseases.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Initial findings indicate effectiveness against both Gram-positive and Gram-negative bacteria.
- Research Findings : A series of tests demonstrated that this compound inhibited bacterial growth at relatively low concentrations, suggesting it could be developed into a novel antibiotic.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.
| Substituent | Effect on Activity |
|---|---|
| 4-Chlorophenyl Group | Enhances binding affinity to target proteins |
| Sulfanyl Group | Increases stability and solubility |
| Propylamine Moiety | Contributes to bioavailability |
Key Insights:
- The presence of the sulfanyl group is essential for maintaining the compound's stability.
- Modifications to the propylamine moiety can significantly affect pharmacokinetic properties and overall efficacy.
Wirkmechanismus
The mechanism of action of N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)-N-propylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Substituent Variations on the Pyrimidine Core
Amine Group Modifications
Aromatic and Sulfur-Containing Substituents
Lipophilicity and Solubility
- Target Compound : The propylamine group contributes to moderate logP (~3.2 estimated), balancing solubility and membrane permeability.
- Cyclopropylamine Analog : Lower logP (~2.5) due to cyclopropane’s compact structure, favoring solubility but limiting passive diffusion .
Metabolic Stability
Structural and Crystallographic Insights
- Target Compound : The 4-chlorophenyl group likely induces a planar conformation in the pyrimidine ring, as seen in similar structures resolved via SHELX-refined crystallography (e.g., ’s compound with R factor = 0.065) .
- Fluorophenyl Analogs : Fluorine’s electronegativity may distort electron density, affecting binding pocket interactions (e.g., ’s IR data showing C-F stretching at 845 cm⁻¹) .
Biologische Aktivität
N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)-N-propylamine, commonly referred to as compound 1, is a synthetic organic molecule with significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C21H22ClN3S
- Molecular Weight : 383.94 g/mol
- CAS Number : 306980-40-5
- Purity : >90%
The biological activity of compound 1 is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical cellular processes. The presence of the chlorophenylsulfanyl group enhances its binding affinity to these targets.
Key Mechanisms:
- Enzyme Inhibition : Compound 1 has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission. This inhibition can lead to increased levels of acetylcholine, potentially enhancing cognitive functions .
- Antitumor Activity : Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines, such as SW480 and HCT116 . Compound 1 may exert similar effects through modulation of signaling pathways related to cell growth and apoptosis.
- Antibacterial Properties : The compound has demonstrated antibacterial activity against several strains, suggesting its potential use in treating bacterial infections .
Biological Activity Data
The following table summarizes the biological activities reported for this compound:
Case Studies
-
Anticancer Activity :
In a study evaluating the anticancer potential of similar pyrimidine derivatives, compound 1 was found to inhibit the proliferation of HCT116 cells with an IC50 value indicating strong anticancer activity. This suggests that modifications in the pyrimidine structure can enhance the selectivity and potency against cancer cells . -
Neuroprotective Effects :
Another investigation into compounds with similar structural motifs revealed that they could protect neuronal cells from oxidative stress-induced damage, which is pertinent in neurodegenerative diseases. This protective effect is hypothesized to be mediated through AChE inhibition and modulation of neuroinflammatory responses .
Future Directions
The promising biological activities associated with this compound warrant further investigation into its pharmacokinetics and long-term effects. Future research should focus on:
- In Vivo Studies : To evaluate the therapeutic efficacy and safety profile in animal models.
- Mechanistic Studies : To elucidate the precise molecular pathways affected by this compound.
- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and reduced side effects.
Q & A
Q. What are the key considerations for designing a synthetic route for this compound?
The synthesis of pyrimidine derivatives typically involves multi-step reactions. A plausible route could include:
- Step 1: Formation of the pyrimidine core via cyclization of thiourea derivatives or condensation of β-diketones with amidines.
- Step 2: Functionalization at the 6-position using a [(4-chlorophenyl)sulfanyl]methyl group via nucleophilic substitution or Mitsunobu reactions.
- Step 3: Introduction of the N-propylamine moiety through alkylation or reductive amination. Critical factors include solvent selection (e.g., DMF for polar intermediates), protecting group strategies for amines, and purification via column chromatography or recrystallization .
Q. How can X-ray crystallography validate the molecular structure and conformation?
Single-crystal X-ray diffraction (SCXRD) is essential for confirming bond lengths, angles, and intermolecular interactions. Use SHELX programs (e.g., SHELXD for structure solution, SHELXL for refinement) . Key parameters to analyze:
- Dihedral angles between the pyrimidine ring and substituents (e.g., phenyl, chlorophenyl groups).
- Intramolecular hydrogen bonds (e.g., N–H⋯N) stabilizing the conformation .
- Weak interactions (C–H⋯π, C–H⋯O) contributing to crystal packing .
Advanced Research Questions
Q. How to resolve contradictions in biological activity data across studies?
Discrepancies may arise from assay conditions (e.g., pH, solvent) or structural variations. Mitigation strategies:
- Dose-response curves: Establish IC50/EC50 values under standardized conditions.
- Structural analogs: Compare activity of derivatives with modified substituents (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) to identify pharmacophores .
- Computational docking: Use tools like AutoDock to predict binding modes to target proteins (e.g., enzymes or receptors) and validate experimentally .
Q. What methodologies address challenges in polymorph screening?
Polymorphs can affect solubility and bioavailability. Approaches include:
- High-throughput screening: Use solvent/antisolvent vapor diffusion in multi-well plates.
- Thermal analysis: Differential scanning calorimetry (DSC) to identify phase transitions.
- SCXRD: Compare unit cell parameters and space groups of different crystal forms . For example, polymorphs of related pyrimidines exhibit variations in hydrogen-bonding networks impacting stability .
Q. How to optimize molecular dynamics (MD) simulations for studying conformational flexibility?
- Force fields: Select AMBER or CHARMM for organic molecules; validate against SCXRD data.
- Solvation models: Explicit solvent (TIP3P water) for accurate hydrogen-bond dynamics.
- Trajectory analysis: Calculate root-mean-square fluctuation (RMSF) of the pyrimidine ring and propylamine chain to identify flexible regions .
Methodological Challenges and Solutions
Q. How to troubleshoot low yields in the final alkylation step?
Potential issues and solutions:
- Steric hindrance: Replace bulky bases (e.g., LiHMDS) with smaller ones (K2CO3).
- Side reactions: Monitor reaction progress via TLC/HPLC; optimize temperature (e.g., 0°C to RT).
- Purification: Use preparative HPLC with a C18 column for polar byproducts .
Q. What strategies improve resolution in electron density maps during crystallography?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
